4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine
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Overview
Description
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a chemical compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a dichloropyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary target of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses . The excess acetylcholine can cause continuous stimulation of the muscles, glands, and central nervous system .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . By inhibiting acetylcholinesterase, the compound disrupts this pathway, leading to overstimulation of the nerves and muscles .
Pharmacokinetics
It’s known that the compound can be metabolized into 4-bromo-2-chlorophenol through abiotic or enzymatic hydrolysis .
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to a range of effects. These include overstimulation of the muscles and nerves, which can cause symptoms such as muscle weakness, twitching, and paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation is a major transformation pathway for related compounds, particularly on the surface of water where solar irradiation is abundant . Additionally, certain microbes can adapt to the presence of these compounds and use them as carbon and energy sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, which is then used as a starting material . The bromination reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride at room temperature . The resulting 4-bromo-2-chlorophenol is then subjected to further reactions to introduce the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction conditions helps in minimizing by-products and enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile building block for constructing various chemical entities.
Medicinal Chemistry: Researchers investigate the compound for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine.
Profenofos: An organophosphate insecticide with a similar halogenated phenyl structure.
4-Bromo-2-chlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
This compound stands out due to its dichloropyrimidine moiety, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs. Its ability to participate in diverse reactions, such as nucleophilic substitution and coupling reactions, further enhances its utility in synthetic chemistry.
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLUWNKIMWYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551566-32-5 |
Source
|
Record name | 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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